molecular formula C23H21FN4O2 B10917987 1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917987
M. Wt: 404.4 g/mol
InChI Key: VNVHUHUZGLYRFI-UHFFFAOYSA-N
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Description

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

  • Scaling up the reactions in large reactors.
  • Using continuous flow chemistry to improve reaction efficiency.
  • Implementing rigorous purification techniques such as recrystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo[3,4-b]pyridine Core:

    • Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions involving hydrazine derivatives.
    • Reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate ring closure.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced compounds with altered aromatic or aliphatic structures.
  • Substituted products with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

1-(4-Fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other proteins.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, potentially leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-N~4~-(2-hydroxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness:

  • The presence of the fluorine atom in 1-(4-fluorophenyl)-N~4~-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can significantly influence its chemical reactivity and biological activity compared to its analogs.
  • The combination of methoxy and methyl groups provides a unique steric and electronic environment, potentially leading to distinct interactions with biological targets.

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21FN4O2/c1-13-5-10-20(30-4)19(11-13)26-23(29)18-12-14(2)25-22-21(18)15(3)27-28(22)17-8-6-16(24)7-9-17/h5-12H,1-4H3,(H,26,29)

InChI Key

VNVHUHUZGLYRFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

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